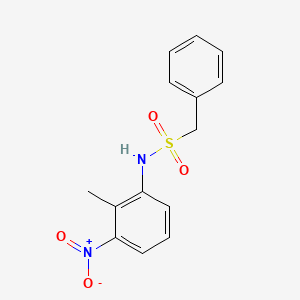![molecular formula C12H15N5O B5835266 N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5835266.png)
N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of specific enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. By inhibiting these enzymes, this compound can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application and dosage. In cancer treatment, this compound can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In inflammation and infectious diseases, it can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is its broad range of potential applications, making it a versatile compound for research. Another advantage is its relatively simple synthesis method, which allows for easy production and modification. However, one limitation is its potential toxicity, which can affect the accuracy and reliability of experiments. Additionally, the specific mechanism of action of this compound can vary depending on the cell type and experimental conditions, making it difficult to generalize its effects.
Orientations Futures
There are several future directions for the research and development of N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. One direction is to further investigate its potential applications in cancer treatment, particularly in combination with other drugs or therapies. Another direction is to explore its use as a pesticide or herbicide, with a focus on its environmental impact and safety. Additionally, the synthesis and modification of this compound can be optimized to improve its yield, purity, and specificity for different applications.
Conclusion
This compound is a versatile chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Its mechanism of action involves the inhibition of specific enzymes or receptors, leading to various biochemical and physiological effects. While it has several advantages and limitations for lab experiments, there are still many future directions for its research and development. With further investigation and optimization, this compound may prove to be a valuable tool for scientific research and innovation.
Méthodes De Synthèse
N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized using different methods, including the reaction of 3-amino-1,2,4-triazole with cyclohexyl isocyanate and ethyl chloroformate. Another method involves the reaction of 2-amino-4-cyclohexyl-1,2,4-triazole-3-thione with ethyl chloroformate. The synthesis method used can affect the yield and purity of the final product.
Applications De Recherche Scientifique
N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In agriculture, it has been used as a pesticide and herbicide. In material science, it has been used as a building block for the synthesis of new materials with improved properties.
Propriétés
IUPAC Name |
N-cyclohexyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c18-11(14-9-5-2-1-3-6-9)10-15-12-13-7-4-8-17(12)16-10/h4,7-9H,1-3,5-6H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFXGKUITJNTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5835215.png)
![1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5835218.png)
![N-[2-(4-chlorophenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5835247.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5835255.png)
![3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5835258.png)




![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B5835288.png)
![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)
![methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5835296.png)
